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Compound of Interest

Compound Name: 4-Ethyl-2-phenylpyrimidine

Cat. No.: B15245382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-

phenylpyrimidine derivatives, a scaffold of significant interest in medicinal chemistry due to its

prevalence in a variety of biologically active compounds. The following sections detail the SAR

of these derivatives against key therapeutic targets, supported by quantitative data from recent

studies. Experimental protocols for the primary biological assays are also provided to facilitate

the replication and validation of these findings.

Overview of 2-Phenylpyrimidine Derivatives
The 2-phenylpyrimidine core is a versatile heterocyclic scaffold that has been extensively

explored in drug discovery. Its derivatives have demonstrated a broad spectrum of

pharmacological activities, including but not limited to, inhibition of kinases, antifungal activity,

and anticancer effects. The modular nature of the 2-phenylpyrimidine structure allows for

systematic modifications at various positions, enabling fine-tuning of potency, selectivity, and

pharmacokinetic properties. This guide will focus on derivatives targeting Bruton's tyrosine

kinase (BTK) and fungal lanosterol 14α-demethylase (CYP51), as well as those with direct

cytotoxic effects on cancer cell lines.

Comparative Biological Activity Data
The following table summarizes the in vitro activity of representative 2-phenylpyrimidine

derivatives from various studies. This allows for a direct comparison of the impact of different
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structural modifications on their biological activity.
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Compound

ID
Target Assay Type

Activity

(IC50/Inhibiti

on %)a

Key

Structural

Features

Reference

Series 1: BTK

Inhibitors

11g BTK
Enzymatic

Assay

82.76%

inhibition at

100 nM

3-methyl

phenylcarba

moyl

substituent at

the C-4

aniline

moiety.

[1]

11e BTK
Enzymatic

Assay

83.9%

inhibition at

100 nM

Phenylcarba

moyl

substituent at

the C-4

aniline

moiety.

[1]

11h BTK
Enzymatic

Assay

82.7%

inhibition at

100 nM

4-methyl

phenylcarba

moyl

substituent at

the C-4

aniline

moiety.

[1]

Ibrutinib

(Control)
BTK

Enzymatic

Assay

99.4%

inhibition at

100 nM

Positive

control.
[1]

11g Raji cells (B-

cell leukemia)

MTT Assay IC50 = 6.98

µM

3-methyl

phenylcarba

moyl

substituent at

the C-4

[1]
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aniline

moiety.

11g
HL60 cells

(leukemia)
MTT Assay

IC50 = 3.66

µM

3-methyl

phenylcarba

moyl

substituent at

the C-4

aniline

moiety.

[1]

11g

Ramos cells

(B-cell

lymphoma)

MTT Assay
IC50 = 5.39

µM

3-methyl

phenylcarba

moyl

substituent at

the C-4

aniline

moiety.

[1]

Series 2:

Antifungal

Agents

C6
Candida

albicans

Antifungal

Susceptibility

MIC = 0.5

µg/mL

3-fluoro

substitution

on one

phenyl ring

and a 4-

bromo

substitution

on the other.

Fluconazole

(Control)

Candida

albicans

Antifungal

Susceptibility

MIC = 4

µg/mL

Positive

control.

Series 3:

Anticancer

Agents

(Telomerase

Inhibitors)
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13

CNE2 cells

(nasopharyng

eal

carcinoma)

Antiproliferati

ve Assay

IC50 = 1.25

µM

3-(4-amino-5-

oxo-5H-

chromeno[4,3

-d]pyrimidin-

2-yl)phenyl 4-

(dimethylami

no)benzenes

ulfonate.

[2]

13
KB cells (oral

carcinoma)

Antiproliferati

ve Assay

IC50 = 3.47

µM

3-(4-amino-5-

oxo-5H-

chromeno[4,3

-d]pyrimidin-

2-yl)phenyl 4-

(dimethylami

no)benzenes

ulfonate.

[2]

13

Cal27 cells

(tongue

carcinoma)

Antiproliferati

ve Assay

IC50 = 2.16

µM

3-(4-amino-5-

oxo-5H-

chromeno[4,3

-d]pyrimidin-

2-yl)phenyl 4-

(dimethylami

no)benzenes

ulfonate.

[2]

a IC50 is the half-maximal inhibitory concentration. MIC is the minimum inhibitory

concentration.

Structure-Activity Relationship Insights
BTK Inhibitors
The development of 2-phenylpyrimidine derivatives as BTK inhibitors has revealed several key

SAR trends. A common strategy involves retaining the pyrimidine core and a typical N-

phenylacrylamide functionality, which are important for binding to the BTK active site.
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Substitutions on the C-4 Aniline Moiety: Modifications at this position have a significant

impact on inhibitory activity. The introduction of a phenylcarbamoyl group, as seen in

compounds 11e, 11g, and 11h, leads to potent BTK inhibition. Specifically, compound 11g,

with a 3-methyl phenylcarbamoyl substituent, demonstrated strong activity against both the

BTK enzyme and B-cell leukemia cell lines.[1]

Halogenation of the Pyrimidine Core: Studies have shown that introducing a chloro group at

the C-5 position of the pyrimidine ring can be more favorable than a fluoro atom due to

stronger hydrophobic interactions within the binding site.[1]

Antifungal Agents Targeting CYP51
For 2-phenylpyrimidine derivatives designed as antifungal agents, the SAR is centered around

optimizing interactions with the fungal CYP51 enzyme.

Scaffold Hopping Strategy: To avoid steric clashes with amino acid residues in the CYP51

active site, a scaffold hopping approach has been employed. This has led to the identification

of potent 2-phenylpyrimidine-based inhibitors.

Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl

rings are critical for antifungal activity. For instance, compound C6, which exhibits superior

activity compared to fluconazole, features a 3-fluoro substitution on one phenyl ring and a 4-

bromo substitution on the other. This suggests that specific halogenation patterns enhance

the inhibitory potential.

Anticancer Agents
The anticancer activity of 2-phenylpyrimidine derivatives has been explored through various

mechanisms, including telomerase inhibition.

Fused Ring Systems: The fusion of a coumarin ring to the pyrimidine core has yielded

compounds with potent antiproliferative activity. Compound 13, a 2-phenylpyrimidine

coumarin derivative, exhibited significant cytotoxicity against multiple cancer cell lines.[2]

Substituents on the Phenyl Ring: The presence of a 4-(dimethylamino)benzenesulfonate

group on the phenyl ring in compound 13 was crucial for its high activity, suggesting that this
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moiety plays a key role in the interaction with its biological target, potentially telomerase

reverse transcriptase (TERT).[2]

Experimental Protocols
BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.

Reagent Preparation:

Dilute the BTK enzyme, substrate (e.g., poly(Glu, Tyr) peptide), ATP, and test compounds

in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM

MnCl₂, 50 μM DTT).

Reaction Setup (384-well plate):

Add 1 µL of the test compound or DMSO control (5%).

Add 2 µL of diluted BTK enzyme.

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

Incubation:

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30 minutes.
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Data Acquisition:

Measure the luminescence using a plate reader. The signal is proportional to the amount

of ADP generated and inversely proportional to the kinase inhibition.

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Inoculum Preparation:

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.

Prepare a standardized inoculum suspension in RPMI-1640 medium.

Drug Dilution:

Perform serial dilutions of the test compounds and a positive control (e.g., fluconazole) in

a 96-well microtiter plate.

Inoculation:

Add the fungal inoculum to each well.

Incubation:

Incubate the plates at 35°C for 24-48 hours.

MIC Determination:

The MIC is defined as the lowest concentration of the compound that causes a significant

inhibition of fungal growth compared to the drug-free control.

Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell

lines.

Cell Seeding:
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Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5 ×

10⁴ cells/well) and allow them to adhere overnight.

Compound Treatment:

Treat the cells with various concentrations of the test compounds and a vehicle control.

Incubation:

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified

5% CO₂ atmosphere.

MTT Addition:

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each

well (final concentration of 0.5 mg/mL) and incubate for 4 hours.

Formazan Solubilization:

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan

crystals.

Absorbance Measurement:

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The

absorbance is proportional to the number of viable cells.
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Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of 2-

phenylpyrimidine derivatives on BTK.
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Caption: General workflow for the discovery and development of 2-phenylpyrimidine derivatives

as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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